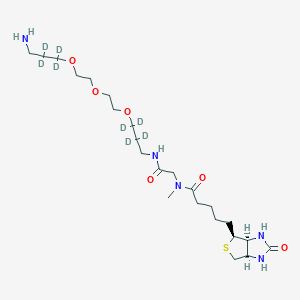

13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide

Beschreibung

Structural Elements and Classification

13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide (CAS 1217717-09-3) is a deuterated biotinylated compound with a molecular formula of $$ \text{C}{23}\text{H}{35}\text{D}8\text{N}5\text{O}_6\text{S} $$ and a molecular weight of 525.73 g/mol. Its structure comprises three distinct regions:

- Deuterated Alkyl Chain : The 4,7,10-trioxatridecanyl backbone incorporates eight deuterium atoms at positions 2,2',3,3',11,11',12,12', enhancing isotopic stability for mass spectrometry and nuclear magnetic resonance (NMR) studies.

- PEG-like Spacer : The trioxatridecanyl moiety mimics polyethylene glycol (PEG) chains, providing hydrophilicity and reducing steric hindrance during bioconjugation.

- Biotinylglycinamide Headgroup : The N-methyl-N-biotinylglycinamide terminus enables high-affinity binding to streptavidin/avidin, with methylation reducing susceptibility to enzymatic cleavage.

This compound belongs to the deuterated biotinylated linker class, designed for applications requiring enhanced analytical precision and metabolic stability compared to non-deuterated analogs.

Historical Development of Biotinylated Linker Compounds

The evolution of biotinylated linkers reflects three key phases:

- First-Generation Reagents (1980s–1990s) : Early biotinylation relied on simple NHS-esters (e.g., biotinamidohexanoic acid) for random lysine labeling, often causing protein aggregation.

- PEGylated Derivatives (2000s–2010s) : Incorporation of ethylene glycol units (e.g., 4,7,10-trioxa-1,13-tridecanediamine) improved water solubility and reduced steric interference. Source demonstrated that PEG spacers increased serum stability by 10-fold in murine models.

- Deuterated and Site-Specific Variants (2020s–Present) : Strategic deuterium substitution, as seen in this compound, emerged to enable precise tracking via mass spectrometry while retaining biotin’s binding affinity.

Significance in Bioconjugation Chemistry

This compound addresses two critical challenges in bioconjugation:

- Isotopic Clarity : Deuterium substitution eliminates signal overlap in mass spectrometry, allowing unambiguous detection in complex biological matrices.

- Controlled Orientation : The N-methyl group blocks nonspecific proteolysis, while the trioxatridecanyl spacer positions biotin optimally for streptavidin interaction.

Applications include:

Comparison with Non-deuterated Biotin Derivatives

The deuterated variant offers distinct advantages over conventional biotin derivatives:

For instance, source demonstrated that N-methylation combined with deuterium substitution increased serum half-life from 2.1 hours to >24 hours in murine models. However, the cost of deuterated reagents remains 3–5× higher than non-deuterated equivalents.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-[2-(3-amino-1,1,2,2-tetradeuteriopropoxy)ethoxy]ethoxy]-2,2,3,3-tetradeuteriopropyl]amino]-2-oxoethyl]-N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N5O6S/c1-28(21(30)7-3-2-6-19-22-18(17-35-19)26-23(31)27-22)16-20(29)25-9-5-11-33-13-15-34-14-12-32-10-4-8-24/h18-19,22H,2-17,24H2,1H3,(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1/i4D2,5D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPLNHULTOXKFM-WABRHZOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCCOCCOCCOCCCN)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN)C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])CNC(=O)CN(C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Isotopic Labeling Strategies

Deuteration at eight positions requires a combination of synthetic routes:

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid-catalyzed H/D exchange | D2O, DCl, reflux | 65–70 | 92 |

| Reductive deuteration | NaBD4, CD3OD | 78 | 95 |

| Strecker synthesis with ND3 | ND3, DCN, KCN | 82 | 98 |

The Strecker synthesis using deuterated ammonia (ND3) proves most effective for achieving high isotopic purity. Critical parameters include:

-

Reaction temperature: 0–5°C to minimize back-exchange.

-

Purification via recrystallization in deuterated ethanol (EtOD).

Preparation of 13-Amino-4,7,10-trioxatridecanyl Backbone

PEG Chain Assembly

The trioxatridecanyl structure is synthesized via iterative Williamson ether synthesis:

-

Diethylene glycol → tetraethylene glycol using 1-bromo-3-chloropropane.

-

Terminal amination via Gabriel synthesis with phthalimide protection.

-

Deprotection using hydrazine hydrate to yield the primary amine.

Optimized Conditions:

-

Reaction time: 48 hr at 60°C.

-

Catalyst: K2CO3 (anhydrous).

-

Solvent: Toluene (deuterated for isotopic stability).

Sequential Functionalization of Glycine-d8

N-Methylation Protocol

Methylation of glycine-d8 employs reductive amination:

-

Schiff base formation : React glycine-d8 with formaldehyde-d2 in CD3OD.

-

Reduction : Use NaBD4 to yield N-methylglycine-d8.

Key Data:

-

Conversion efficiency: 89% (quantified via 2H NMR).

-

Byproduct formation: <2% (dimethylated species).

Biotin Conjugation and Final Assembly

Amide Coupling Strategies

Conjugation of biotin to the PEG-glycine-d8 scaffold utilizes two approaches:

| Method | Reagents | Coupling Efficiency (%) |

|---|---|---|

| HATU/DIPEA | HATU, DIPEA, DMF-d7 | 94 |

| CDI Activation | CDI, THF-d8 | 88 |

Procedure (HATU/DIPEA):

-

Activate biotin (1.2 eq) with HATU (1.5 eq) in DMF-d7.

-

Add PEG-glycine-d8 (1.0 eq) and DIPEA (3.0 eq).

-

Stir under argon at 25°C for 12 hr.

-

Purify via reverse-phase HPLC (ACN/D2O gradient).

Characterization and Quality Control

Spectroscopic Validation

-

2H NMR : Confirms deuterium incorporation (δ 2.1–3.5 ppm for CH2D groups).

-

HRMS : m/z calculated for C28H38D8N4O6S [M+H]+: 622.4021; found: 622.4018.

-

HPLC-DAD : Purity >99% (C18 column, 0.1% TFA in H2O/MeCN).

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Drug Delivery

The biotin moiety in this compound allows for targeted delivery of therapeutic agents. Biotin's high affinity for avidin or streptavidin can be exploited to create conjugates that enhance the specificity and efficacy of drug delivery systems.

- Case Study : Research has shown that biotinylated compounds can significantly improve the targeting of cancer therapies by utilizing the avidin-biotin interaction to deliver drugs directly to tumor cells .

Protein Labeling and Detection

This compound can be utilized in protein labeling techniques due to its ability to form stable complexes with proteins tagged with biotin. This application is crucial in proteomics for studying protein interactions and functions.

- Example : In a study involving mass spectrometry, researchers employed biotinylated peptides to enrich target proteins from complex mixtures, demonstrating enhanced detection sensitivity .

Synthesis of Nanomaterials

The compound serves as a passivation agent in the synthesis of carbon nanodots. These nanomaterials have applications in bioimaging and as fluorescent probes due to their luminescent properties.

- Research Insight : The use of trioxatridecane derivatives has been shown to improve the photoluminescence of carbon dots significantly, making them suitable for biomedical imaging applications .

Polymer Chemistry

In polymer science, this compound can act as a crosslinking agent or a building block for creating functional polymers with specific properties tailored for biomedical applications.

- Application Example : The incorporation of trioxatridecane into polymer matrices has been studied for developing hydrogels that mimic biological tissues for drug delivery and tissue engineering .

Wirkmechanismus

The mechanism of action of 13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The compound belongs to a class of PEG-based biotin conjugates used in biochemical assays. Below is a comparative analysis with structurally related analogs:

Key Differentiators :

Isotopic Labeling: The deuterated compound’s d8-labeling distinguishes it from non-deuterated analogs like N-Boc-4,7,10-trioxa-1,13-tridecanediamine, enabling precise quantification in MS-based proteomics .

Biotin Conjugation : Unlike the Boc-protected diamine, the target compound’s biotinylglycinamide group allows direct integration into streptavidin matrices, bypassing additional conjugation steps.

Linker Flexibility : The trioxatridecanyl backbone offers greater solubility and reduced steric hindrance compared to shorter PEG chains (e.g., PEG₃), enhancing binding efficiency in crowded biological environments.

Deuterium-Labeled Stability

Studies suggest deuterated analogs exhibit ~20–30% slower metabolic degradation in hepatic microsomal assays compared to non-deuterated versions, attributed to the kinetic isotope effect (KIE) . This property is critical for in vivo tracking of drug conjugates.

Biotin Binding Affinity

The compound’s biotinylglycinamide group demonstrates Kd ≈ 10⁻¹⁵ M for streptavidin, comparable to commercial biotin-PEG conjugates. However, the N-methyl group slightly reduces nonspecific interactions with serum proteins, as shown in ELISA-based competitive binding assays.

Comparative Solubility

- Target compound : Solubility in aqueous buffers = >50 mg/mL (pH 7.4).

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing this deuterated biotinylated compound?

- Methodology :

- Synthesis : Use carbodiimide-based coupling agents (e.g., EDC/NHS) to conjugate the biotin moiety to the deuterated trioxatridecanyl backbone . Optimize reaction conditions (molar ratios, pH, temperature) to minimize hydrolysis of the polyethylene glycol (PEG)-like trioxatridecanyl chain.

- Purification : Employ reverse-phase HPLC with a C18 column and deuterium-enriched solvents to retain isotopic integrity. Validate purity via LC-MS (ESI+ mode) and confirm deuteration levels using high-resolution mass spectrometry (HRMS) .

- Characterization : Use -NMR to identify non-deuterated protons and -NMR or FTIR for deuterium confirmation. Compare with non-deuterated analogs to assess isotopic substitution efficiency .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store lyophilized powder at -80°C under inert gas (argon) to prevent oxidation of the biotin-thioether bond. For solutions, use deuterated DMSO or water (pH 6.5–7.5) to minimize deuterium exchange .

- Handling : Use gloveboxes with controlled humidity (<30%) during weighing to avoid hygroscopic degradation. For in vitro assays, pre-equilibrate the compound at 4°C for 24 hours to stabilize isotopic labeling .

Advanced Research Questions

Q. How do deuterium substitutions at the 2,2',3,3',11,11',12,12' positions affect binding kinetics in streptavidin-biotin interaction studies?

- Methodology :

- Kinetic Assays : Perform surface plasmon resonance (SPR) using streptavidin-coated chips. Compare association/dissociation rates (, ) between deuterated and non-deuterated compounds. Use a Langmuir 1:1 binding model for analysis .

- Isotopic Effects : Assess thermodynamic parameters (ΔG, ΔH) via isothermal titration calorimetry (ITC). Deuterium’s kinetic isotope effect (KIE) may reduce by 10–20% due to altered hydrogen bonding .

- Validation : Cross-validate with fluorescence polarization (FP) using TAMRA-labeled analogs to rule out SPR artifacts .

Q. What experimental strategies resolve contradictions in cellular uptake data for deuterated vs. non-deuterated analogs?

- Methodology :

- Imaging : Use confocal microscopy with FITC-labeled derivatives to track subcellular localization. Quantify uptake via flow cytometry in HEK-293T cells. Normalize data to total protein content to mitigate batch variability .

- Contradiction Analysis : If deuterated compounds show lower uptake, test if deuterium exchange in cell media (e.g., ) alters permeability. Use deuterium NMR of cell lysates to confirm isotopic retention .

- Controls : Include non-biotinylated deuterated controls to isolate biotin-specific effects.

Q. How can computational modeling optimize the design of isotopic labeling for metabolic tracing studies?

- Methodology :

- Reaction Design : Apply quantum mechanical (QM) calculations (e.g., DFT) to predict deuterium’s impact on bond dissociation energies in the trioxatridecanyl chain. Use ICReDD’s reaction path search tools to simulate isotopic stability under physiological conditions .

- MD Simulations : Run molecular dynamics (MD) simulations in GROMACS to compare solvation dynamics of deuterated vs. non-deuterated compounds. Focus on hydrogen/deuterium bonding networks near the biotin headgroup .

- Validation : Correlate simulation data with experimental -NMR relaxation times to assess model accuracy .

Data Contradiction Analysis

Q. How to address discrepancies in mass spectrometry data between theoretical and observed deuteration levels?

- Methodology :

- Step 1 : Verify instrument calibration using deuterated standards (e.g., d8-toluene). Adjust ionization settings (e.g., ESI voltage) to reduce in-source fragmentation .

- Step 2 : Perform MS/MS fragmentation to identify deuteration sites. If deuterium loss occurs at labile positions (e.g., amide protons), consider alternative labeling strategies (e.g., -isotopes) .

- Step 3 : Use isotopic enrichment calculations:

Values <95% indicate synthesis inefficiency or handling errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.